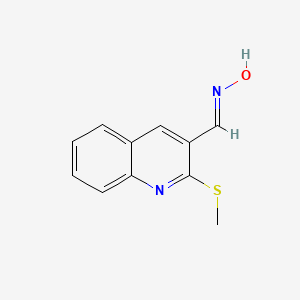

2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Oxime esters, which “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” could be classified as, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-induced one-pot reaction via three-component reaction of aldehyde, aniline, and NHPI esters has been described for the preparation of oxime ester compounds .Molecular Structure Analysis

The molecular structure of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” is not specifically mentioned in the available resources .Chemical Reactions Analysis

Oxime esters have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” are not specifically mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

- Oxime Metathesis : Oximes have emerged as versatile tools for creating Covalent Adaptable Networks (CANs) with tunable dynamic properties . By combining oximes with esters and urethanes, researchers have developed materials that can adapt and rearrange their covalent bonds under specific conditions. These dynamic networks find applications in self-healing materials, drug delivery, and responsive coatings.

- Oxime Ligation : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group (H₂N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) in aqueous media . It is catalyzed by aniline or phenylenediamine derivatives. Researchers use this reaction for site-specific labeling of biomolecules, protein engineering, and drug conjugation.

- Oxime-Based Polymers : Incorporating oxime groups into cross-linked polymeric materials allows for reprocessing under acid catalysis while maintaining structural integrity . These polymers can be used in smart coatings, adhesives, and recyclable plastics.

- Oxime-Derived Catalysts : Researchers have explored oxime-containing ligands as catalysts for various reactions, including C–H activation and asymmetric transformations . These catalysts play a crucial role in green chemistry and synthetic methodologies.

- Quinolinecarbaldehyde Oxime Derivatives : The quinolinecarbaldehyde oxime scaffold has shown promise as an antimicrobial agent . Researchers investigate its activity against bacteria, fungi, and parasites.

Dynamic Covalent Chemistry

Bioorthogonal Reactions

Functional Materials

Catalysis

Antimicrobial Agents

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Oxime compounds are known to interact withacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects .

Mode of Action

Oximes in general are known for their ability to reactivate ache . They achieve this by binding to the enzyme and reversing its inhibition, thereby restoring its activity . This interaction and the resulting changes play a significant role in the compound’s pharmacological effects.

Biochemical Pathways

Oximes are known to influence thecholinergic pathway by reactivating AChE . This reactivation can restore the normal function of the pathway, which is critical for nerve signal transmission .

Pharmacokinetics

The pharmacokinetics of oximes are generally characterized by rapid absorption and distribution in the body . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

The reactivation of ache by oximes can lead to the restoration of normal nerve signal transmission . This can have various physiological effects, depending on the specific context and the systems involved.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of oxime compounds .

Eigenschaften

IUPAC Name |

(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAXXKUJFTYTGF-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=CC=CC=C2C=C1/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)

![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)

![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)